NO-Indomethacin

Descripción general

Descripción

Synthesis Analysis

The synthesis of Indomethacin derivatives involves various chemical processes, with studies focusing on enhancing its anti-inflammatory properties or modifying its interaction with biological targets. For example, Casiopeinas®, third-generation compounds incorporating Indomethacin, have been synthesized for potential applications in cancer treatment, highlighting the innovative approaches in creating new derivatives with enhanced biological activities (Godínez-Loyola et al., 2022).

Molecular Structure Analysis

The molecular structure of Indomethacin and its complexes, such as those with zinc, plays a critical role in its pharmacological effects. The structural characterization of zinc indomethacin complexes reveals unique dimeric and monomeric forms, providing insights into the drug's interaction mechanisms with metal ions (Zhou et al., 2000).

Chemical Reactions and Properties

Indomethacin's reactivity, particularly in forming complexes with metals, underscores its versatile chemical properties. For instance, its interaction with copper to form anti-inflammatory dinuclear complexes illustrates the diverse chemical reactions it undergoes, which could influence its therapeutic efficacy and application in drug design (Weder et al., 1999).

Physical Properties Analysis

The polymorphism of Indomethacin, which affects its physical properties like solubility and stability, is crucial for its pharmaceutical applications. Studies on its crystal structure prediction help in understanding the impact of different polymorphic forms on drug performance (Li et al., 2014).

Chemical Properties Analysis

Indomethacin's chemical properties, such as its interaction with cyclooxygenase enzymes and its inhibition mechanism, are fundamental to its anti-inflammatory action. Research into the molecular basis of its time-dependent inhibition of cyclooxygenases provides valuable information on how structural modifications might affect its potency and selectivity (Prusakiewicz et al., 2004).

Aplicaciones Científicas De Investigación

Activation of Peroxisome Proliferator-Activated Receptors : Indomethacin activates PPARγ, influencing adipogenesis and peroxisome activity (Lehmann et al., 1997).

Transdermal Application : Nanoemulsions of indomethacin show potential for transdermal delivery, offering significant anti-inflammatory effects with minimal skin irritation (Shakeel et al., 2009).

Encapsulation in Nanoparticles : Indomethacin-loaded nanoparticles demonstrate high encapsulation efficiency, potentially reducing gastrointestinal side effects common in NSAIDs (Dupeyrón et al., 2017).

Migraine Treatment : Originally used for migraine treatment, indomethacin shows unique pharmacokinetic and bio-mechanistic properties compared to other NSAIDs (Lucas, 2016).

Cancer Prevention : Indomethacin is effective in inhibiting the development of colonic tumors in rats, suggesting a potential role in preventing colon cancer in high-risk patients (Narisawa et al., 1981).

Spinal Fusion : Indomethacin may inhibit spinal fusion in rats, indicating the need for caution in its use following spinal surgeries (Dimar et al., 1996).

Alzheimer's Disease Treatment : Indomethacin may benefit Alzheimer's disease patients by inhibiting interleukin-1 and nitric oxide production in rat microglia (Du & Li, 1999).

Anti-HIV Properties : As a non-steroidal anti-inflammatory drug, indomethacin demonstrates potential as an anti-HIV drug due to its specific and non-toxic antiviral effect (Bourinbaiar & Lee-Huang, 1995).

Gastrointestinal Safety : Phosphatidylcholine-associated indomethacin (INDO-PC) is being explored as a less gastrointestinally toxic NSAID (Lichtenberger et al., 2009).

Premature Labor Treatment : Used in premature labor, indomethacin may cause transient constriction of the fetal ductus arteriosus, a reversible effect after discontinuing the drug (Moise et al., 1988).

Mammary Carcinogenesis Modulation : Indomethacin shows significant protective activity against mammary carcinogenesis in rats, indicating both local and systemic effects (McCormick et al., 1985).

Renal Damage Link : Indomethacin-induced renal damage may be associated with reduced eNOS activity in the kidney, contributing to its toxicity (Nagappan et al., 2014).

Rheumatoid Arthritis Treatment : Indomethacin shows effectiveness in treating rheumatoid arthritis and other conditions due to its anti-inflammatory and antipyretic effects (Wanka et al., 1964).

Wound Healing : It positively affects the healing of surgical wounds, with lower doses showing better clinical and histopathologic outcomes (Rezaie et al., 2011).

Interaction with CRTH2 : Indomethacin's therapeutic and side effects may involve CRTH2, independent of cyclooxygenases and PPARs (Hirai et al., 2002).

Acute Pain and Inflammation Management : Indomethacin is effective in managing mild-to-moderate pain and inflammation, particularly for acute gouty arthritis (Nalamachu & Wortmann, 2014).

Headache Therapy : Its mechanism of action in treating primary headache disorders is not fully understood, though it is effective (Summ & Evers, 2013).

Myocardial Infarction : Early administration of indomethacin after myocardial infarction in dogs leads to marked scar thinning (Hammerman et al., 1983).

Safety And Hazards

Propiedades

IUPAC Name |

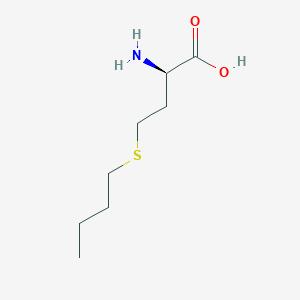

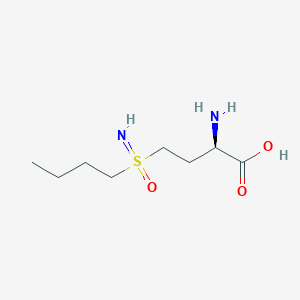

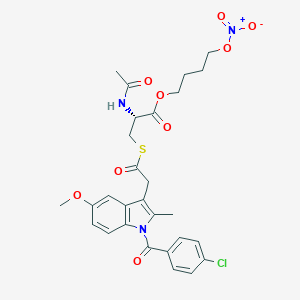

4-nitrooxybutyl (2R)-2-acetamido-3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30ClN3O9S/c1-17-22(15-26(34)42-16-24(30-18(2)33)28(36)40-12-4-5-13-41-32(37)38)23-14-21(39-3)10-11-25(23)31(17)27(35)19-6-8-20(29)9-7-19/h6-11,14,24H,4-5,12-13,15-16H2,1-3H3,(H,30,33)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJSAIFPCMOTPZ-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SCC(C(=O)OCCCCO[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SC[C@@H](C(=O)OCCCCO[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30ClN3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431392 | |

| Record name | NO-Indomethacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NO-Indomethacin | |

CAS RN |

301838-28-8 | |

| Record name | NO-Indomethacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-4-Benzyl-3-[(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-2-oxazolidinone](/img/structure/B24306.png)

![p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid](/img/structure/B24310.png)

![[4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone](/img/structure/B24329.png)